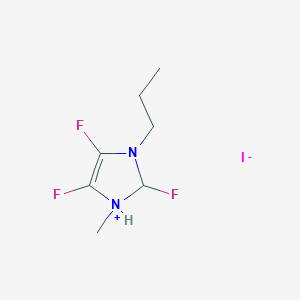
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of trifluoromethyl and propyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of appropriate imidazole derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The process may also involve the use of iodine or iodide salts to introduce the iodide ion into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .
Scientific Research Applications
2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and propyl groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 2,4,5-Trifluoro-1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium fluoride
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also affect the compound’s solubility and stability, making it distinct from its chloride, bromide, and fluoride counterparts .
Properties
CAS No. |
850649-64-8 |
|---|---|
Molecular Formula |
C7H12F3IN2 |
Molecular Weight |
308.08 g/mol |
IUPAC Name |
2,4,5-trifluoro-1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H11F3N2.HI/c1-3-4-12-6(9)5(8)11(2)7(12)10;/h7H,3-4H2,1-2H3;1H |
InChI Key |
DNKIURSEEUDMLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C([NH+](C(=C1F)F)C)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















